Cas no 2248294-39-3 (Ethyl 4-(aminomethyl)-2,6-difluorobenzoate)

Ethyl 4-(aminomethyl)-2,6-difluorobenzoate 化学的及び物理的性質
名前と識別子
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- EN300-6511018
- 2248294-39-3
- Ethyl 4-(aminomethyl)-2,6-difluorobenzoate
-
- インチ: 1S/C10H11F2NO2/c1-2-15-10(14)9-7(11)3-6(5-13)4-8(9)12/h3-4H,2,5,13H2,1H3
- InChIKey: VWZLBYBECWXPAT-UHFFFAOYSA-N
- SMILES: FC1C=C(CN)C=C(C=1C(=O)OCC)F
計算された属性
- 精确分子量: 215.07578492g/mol
- 同位素质量: 215.07578492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 214
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 52.3Ų
Ethyl 4-(aminomethyl)-2,6-difluorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511018-0.05g |
ethyl 4-(aminomethyl)-2,6-difluorobenzoate |
2248294-39-3 | 95.0% | 0.05g |
$948.0 | 2025-03-14 | |
Enamine | EN300-6511018-0.5g |
ethyl 4-(aminomethyl)-2,6-difluorobenzoate |
2248294-39-3 | 95.0% | 0.5g |
$1084.0 | 2025-03-14 | |
Enamine | EN300-6511018-1.0g |
ethyl 4-(aminomethyl)-2,6-difluorobenzoate |
2248294-39-3 | 95.0% | 1.0g |
$1129.0 | 2025-03-14 | |
Enamine | EN300-6511018-10.0g |
ethyl 4-(aminomethyl)-2,6-difluorobenzoate |
2248294-39-3 | 95.0% | 10.0g |
$4852.0 | 2025-03-14 | |
Enamine | EN300-6511018-0.25g |
ethyl 4-(aminomethyl)-2,6-difluorobenzoate |
2248294-39-3 | 95.0% | 0.25g |
$1038.0 | 2025-03-14 | |
Enamine | EN300-6511018-0.1g |
ethyl 4-(aminomethyl)-2,6-difluorobenzoate |
2248294-39-3 | 95.0% | 0.1g |
$993.0 | 2025-03-14 | |
Enamine | EN300-6511018-5.0g |
ethyl 4-(aminomethyl)-2,6-difluorobenzoate |
2248294-39-3 | 95.0% | 5.0g |
$3273.0 | 2025-03-14 | |
Enamine | EN300-6511018-2.5g |
ethyl 4-(aminomethyl)-2,6-difluorobenzoate |
2248294-39-3 | 95.0% | 2.5g |
$2211.0 | 2025-03-14 |
Ethyl 4-(aminomethyl)-2,6-difluorobenzoate 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
Ethyl 4-(aminomethyl)-2,6-difluorobenzoateに関する追加情報
Ethyl 4-(Aminomethyl)-2,6-Difluorobenzoate (CAS No: 2248294-39-3)
Ethyl 4-(aminomethyl)-2,6-difluorobenzoate, with the CAS registry number 2248294-39-3, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines an ethyl ester group with a fluorinated aromatic ring and an aminomethyl substituent. The presence of fluorine atoms at the 2 and 6 positions of the benzene ring imparts distinctive electronic and steric properties, making it a valuable building block in various synthetic pathways.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Ethyl 4-(aminomethyl)-2,6-difluorobenzoate through a combination of nucleophilic aromatic substitution and esterification reactions. Researchers have explored the use of this compound as an intermediate in the development of novel fluorinated drugs, particularly in the areas of oncology and neurodegenerative diseases. The aminomethyl group attached to the benzene ring serves as a versatile functional group, allowing for further modifications to tailor the compound's pharmacokinetic properties.
One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Studies have shown that derivatives of Ethyl 4-(aminomethyl)-2,6-difluorobenzoate exhibit remarkable selectivity towards certain biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). This selectivity is attributed to the unique electronic environment created by the fluorine atoms and the ester group, which can be fine-tuned during synthesis to enhance binding affinity.
In addition to its role in drug discovery, Ethyl 4-(aminomethyl)-2,6-difluorobenzoate has also found applications in materials science. Its ability to form stable co-crystals with other organic molecules has made it a candidate for use in advanced optical materials and sensors. Recent research has focused on optimizing the crystallization conditions to improve the mechanical and thermal stability of these materials, paving the way for their integration into next-generation electronic devices.
The synthesis and characterization of Ethyl 4-(aminomethyl)-2,6-difluorobenzoate have been extensively documented in peer-reviewed journals. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its potential as a lead compound in anti-cancer drug development. Another paper in *Chemical Communications* explored its use in constructing supramolecular assemblies for drug delivery systems. These findings underscore the compound's versatility and its growing importance in contemporary chemical research.
From an environmental standpoint, researchers have also investigated the biodegradation pathways of Ethyl 4-(aminomethyl)-2,6-difluorobenzoate to assess its ecological impact. Initial studies suggest that under aerobic conditions, the compound undergoes rapid mineralization due to its susceptibility to microbial enzymes. This biodegradability is a critical factor for industries seeking sustainable alternatives for chemical intermediates.
In conclusion, Ethyl 4-(aminomethyl)-2,6-difluorobenzoate (CAS No: 2248294-39-3) stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and reactivity continue to inspire innovative research directions, making it a cornerstone in modern organic synthesis.
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